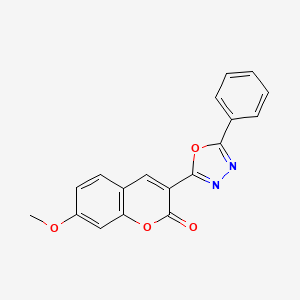

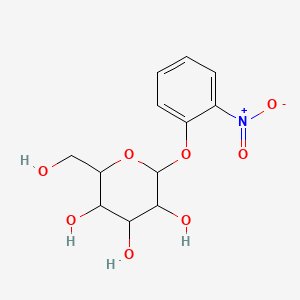

![molecular formula C11H8N4O B6513688 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol CAS No. 20552-62-9](/img/structure/B6513688.png)

3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule making them potential candidates for possessing various biological activities .

Aplicaciones Científicas De Investigación

Energetic Materials

The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which include the 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one, have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They have strong possibilities for applications as primary explosives .

Anticancer Applications

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol has been studied for its potential anticancer properties . The compound has been synthesized and evaluated for its anticancer activity .

Thermal Stability

The fused-triazole backbone of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with two C-amino groups as substituents is a promising building block for the construction of very thermally stable energetic materials .

Antibacterial and Antimicrobial Properties

1,2,4-triazoles, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been shown to possess powerful biological properties, including antibacterial and antimicrobial activities .

Antitumor Effect

Triazolopiperazine hybrid molecules, which include the 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been found to have a potent antitumor effect .

Treatment of Cardiovascular Disorders

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

Triazoloquinazoline derivatives, including 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, have been used in the treatment of hyperproliferative disorders .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function .

Mode of Action

Similar compounds have been found to bind to the active site of their target proteins, inhibiting their function . For instance, 1,2,4-Triazoloquinazolines inhibit PCAF by binding to its bromodomain .

Biochemical Pathways

Inhibition of pcaf, as seen with similar compounds, can affect various cellular processes, including cell growth and differentiation, dna repair, and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good calculated detonation performance and thermal stability , which may suggest potential stability and bioavailability in biological systems.

Result of Action

Similar compounds have demonstrated anticancer activity , suggesting that this compound may also have potential therapeutic effects.

Action Environment

Similar compounds have shown excellent thermal stability , suggesting that they may be stable under various environmental conditions.

Propiedades

IUPAC Name |

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHDAKOGYGSTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2NC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6513613.png)

![2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6513619.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)

![ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6513633.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)